molecular formula C16H18FN3O3S B4393103 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B4393103
M. Wt: 351.4 g/mol
InChI Key: SQTZIJIJXBSULU-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a synthetic compound known for its potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethyl group, a fluorophenyl sulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving dysregulated signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. One known target is glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, the compound can modulate signaling pathways that are dysregulated in various diseases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives with different substituents on the aromatic rings. Examples include:

Uniqueness

The uniqueness of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl sulfonyl group, in particular, enhances its potential as an enzyme inhibitor and its overall stability.

Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-2-20(24(22,23)15-7-5-14(17)6-8-15)12-16(21)19-11-13-4-3-9-18-10-13/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTZIJIJXBSULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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